molecular formula C15H18N2O2 B11721408 tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B11721408
M. Wt: 258.32 g/mol
InChI Key: LBHMMDUJKBJVQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves the reaction of di-tert-butyl dicarbonate with (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The compound is stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

  • tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
  • This compound
  • This compound

Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for use as a chiral reagent in asymmetric synthesis. Its ability to influence the stereochemistry of reactions sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHMMDUJKBJVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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